(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Overview
Description
The compound (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol is a chiral molecule with significant applications in various fields of chemistry and biology. This compound features a dioxolane ring, a phenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, acetone, and ethylene glycol.
Formation of Dioxolane Ring: The dioxolane ring is formed through an acid-catalyzed reaction between acetone and ethylene glycol, producing 2,2-dimethyl-1,3-dioxolane.
Chiral Center Introduction: The chiral centers are introduced via asymmetric synthesis or chiral resolution techniques. One common method involves using chiral catalysts or auxiliaries to ensure the correct stereochemistry.
Final Coupling: The phenylmethoxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the intermediate dioxolane compound under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalytic Hydrogenation: To reduce any unwanted by-products.
Purification: Using techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, or KMnO4.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Catalysts: Acts as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its chiral nature.
Metabolic Pathway Analysis: Helps in understanding metabolic pathways involving chiral intermediates.
Medicine
Drug Development: Serves as a precursor for the synthesis of chiral drugs.
Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion of chiral drugs.
Industry
Polymer Production: Used in the synthesis of chiral polymers.
Agriculture: Acts as an intermediate in the production of chiral pesticides.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The mechanism often involves:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylethanol
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-methoxyethanol
Uniqueness
- Chiral Centers : The specific configuration of the chiral centers in (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol provides unique interactions with biological targets.
- Functional Groups : The combination of a dioxolane ring, phenyl group, and ethanol moiety offers distinct reactivity and binding properties compared to similar compounds.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCACQGHYULTSHT-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](CO)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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